molecular formula C11H18N2O2S2 B12546585 Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- CAS No. 666740-24-5

Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-

Cat. No.: B12546585
CAS No.: 666740-24-5
M. Wt: 274.4 g/mol
InChI Key: ONLQSMWCHCKFFV-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- is a sulfur-based compound known for its role as a chain transfer agent in radical polymerization processes. This compound is particularly significant in the field of polymer chemistry due to its ability to provide a high degree of control over polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- typically involves the reaction of pentanoic acid derivatives with diethylamino and thioxomethyl groups under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the diethylamino or thioxomethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- involves its role as a chain transfer agent in radical polymerization. It interacts with growing polymer chains, transferring the radical site to itself and thereby controlling the polymerization process. This results in polymers with well-defined molecular weights and structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]- is unique due to its specific diethylamino and thioxomethyl functional groups, which provide distinct reactivity and control in polymerization reactions compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over polymer properties.

Properties

CAS No.

666740-24-5

Molecular Formula

C11H18N2O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

4-cyano-4-(diethylcarbamothioylsulfanyl)pentanoic acid

InChI

InChI=1S/C11H18N2O2S2/c1-4-13(5-2)10(16)17-11(3,8-12)7-6-9(14)15/h4-7H2,1-3H3,(H,14,15)

InChI Key

ONLQSMWCHCKFFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(C)(CCC(=O)O)C#N

Origin of Product

United States

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